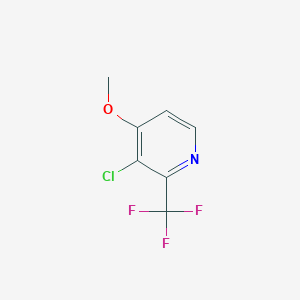

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

3-chloro-4-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDPQYIPWXPXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approaches

The synthesis of 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine can be achieved through several routes. Two primary approaches are typically noted in the literature:

- Direct Substitution on a Pyridine Scaffold

- Functional Group Interconversion on Pre-Functionalized Pyridines

Each method requires careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yields and selectivity. Catalysts are sometimes employed to enhance reaction rates and improve selectivity.

Direct Substitution Approach

Research Findings and Detailed Data

Step 1:

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is methylated using methyl iodide and potassium carbonate in acetone at room temperature for 12 hours.Step 2:

The resulting 3-chloro-2-methoxy-4-(trifluoromethyl)pyridine is purified by extraction and recrystallization.Yield:

Typical yields for each step range from 70% to 90%, depending on the purity of starting materials and efficiency of workup.

Comparative Data Table

| Method | Yield (%) | Key Reagents | Comments |

|---|---|---|---|

| Direct substitution | 60–85 | Trifluoromethyl iodide, sodium methoxide, NCS | High selectivity, multi-step process |

| Functional group interconversion | 70–90 | Methyl iodide, copper catalyst, NCS | Fewer steps if suitable precursor available |

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 3-amino-4-methoxy-2-(trifluoromethyl)pyridine.

Oxidation: Formation of 3-chloro-4-formyl-2-(trifluoromethyl)pyridine.

Reduction: Formation of 3-chloro-4-methoxy-2-(trifluoromethyl)piperidine.

Aplicaciones Científicas De Investigación

Agrochemical Development

The compound plays a crucial role in the synthesis of agrochemicals. Trifluoromethylpyridines, including derivatives like 3-chloro-4-methoxy-2-(trifluoromethyl)pyridine, are integral in developing herbicides and fungicides. For instance:

- Fluazinam , a potent fungicide, is synthesized using intermediates derived from trifluoromethylpyridine. Its efficacy against various fungal pathogens makes it a valuable tool in agriculture .

Pharmaceutical Applications

In pharmaceuticals, compounds containing the trifluoromethyl group have shown enhanced biological activity. Approximately 40% of pharmaceutical compounds contain fluorine, with many incorporating trifluoromethyl structures. Notable applications include:

- Antiviral Agents : Several compounds in clinical trials utilize the trifluoromethylpyridine framework for developing antiviral drugs .

- Antitumor Agents : The incorporation of trifluoromethyl groups has been linked to improved potency in antitumor agents .

Case Studies

- Fluazinam Synthesis :

- Antiviral Drug Development :

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, biological activity, and synthetic accessibility of 3-chloro-4-methoxy-2-(trifluoromethyl)pyridine relative to its analogs. Key compounds for comparison include pyridine derivatives with variations in substituent positions, halogenation patterns, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Substituent Position and Electronic Effects

- Trifluoromethyl Group: The 2-position of trifluoromethyl in pyridine (as in the target compound) is less sterically hindered compared to 3- or 4-positions, enhancing reactivity in nucleophilic substitution reactions.

- Chlorine vs. Fluoro Substituents : Chlorine at the 3-position (as in the target compound) provides stronger electron-withdrawing effects than fluorine, improving binding to hydrophobic pockets in enzymes. For example, 4-chloro-5-fluoro-2-methylpyridine () is prioritized in agrochemicals for its balanced lipophilicity and stability .

- Methoxy Group : The 4-methoxy group in the target compound may reduce metabolic oxidation compared to unsubstituted pyridines, as seen in analogs like N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (), where methoxy analogs exhibit prolonged half-lives .

Actividad Biológica

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethyl-substituted pyridines. This class of compounds has garnered significant attention due to their diverse biological activities, including herbicidal, fungicidal, and antibacterial properties. The trifluoromethyl group is particularly notable for enhancing the biological activity of organic molecules through its electron-withdrawing effects, which can modify the pharmacokinetic and pharmacodynamic profiles of drugs.

Synthesis and Structure

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group via electrophilic fluorination or other methods. The structural characteristics, particularly the position and nature of substituents on the pyridine ring, play a crucial role in determining its biological activity.

Antimicrobial Activity

Research indicates that trifluoromethylpyridines exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing the trifluoromethyl group showed enhanced activity against various bacterial strains compared to their non-fluorinated counterparts. In particular, compounds with similar structures have been reported to inhibit Chlamydia trachomatis, showcasing selective activity without affecting host cell viability .

Table 1: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. trachomatis | TBD |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Staphylococcus aureus | 32 µg/mL |

| 2-Chloro-5-(trifluoromethyl)pyridine | Escherichia coli | 16 µg/mL |

Herbicidal Activity

The herbicidal properties of trifluoromethylpyridines have also been extensively studied. A recent investigation found that derivatives such as this compound exhibited potent inhibitory effects on protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll biosynthesis in plants. These compounds showed promising results in controlling various weeds, making them potential candidates for agricultural applications .

Table 2: Herbicidal Efficacy Against Common Weeds

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 100% |

| Fomesafen (control) | Abutilon theophrasti | 90% |

| Compound A (similar structure) | Eclipta prostrata | 85% |

Anti-inflammatory Activity

In addition to antimicrobial and herbicidal effects, some studies have reported anti-inflammatory properties associated with trifluoromethylpyridines. The presence of electron-withdrawing groups like trifluoromethyl has been linked to reduced expression of inflammatory markers such as COX-2 and iNOS in cellular models . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Antichlamydial Activity : A series of sulfonylpyridine derivatives were evaluated for their ability to inhibit C. trachomatis. The presence of the trifluoromethyl group was found to be essential for activity, with compounds exhibiting selectivity for the pathogen without harming host cells .

- Herbicidal Development : Research on novel α-trifluoroanisole derivatives revealed that incorporating a trifluoromethyl group significantly improved binding interactions with PPO, leading to enhanced herbicidal efficacy against both dicotyledonous and monocotyledonous weeds .

Q & A

Basic: What are the common synthetic routes for preparing 3-chloro-4-methoxy-2-(trifluoromethyl)pyridine?

Answer:

The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:

- Chlorination : Electrophilic substitution at the 3-position using POCl₃ or PCl₅ under reflux conditions .

- Methoxy Introduction : Nucleophilic substitution (e.g., NaOMe or Cu-mediated coupling) at the 4-position, often requiring protection/deprotection strategies to avoid side reactions .

- Trifluoromethylation : Radical trifluoromethylation (e.g., Umemoto’s reagent) or transition-metal-catalyzed coupling (e.g., CF₃Cu) at the 2-position .

Critical Note : Purification via column chromatography (silica gel, hexane/EtOAc) is essential due to byproducts from competing substituent reactivities .

Basic: What are the primary challenges in characterizing this compound via NMR spectroscopy?

Answer:

The electron-withdrawing trifluoromethyl and chloro groups deshield adjacent protons, causing complex splitting patterns. Key considerations:

- ¹H NMR : The 3-chloro substituent splits the 4-methoxy proton signal into a doublet (J ≈ 8–10 Hz).

- ¹⁹F NMR : The CF₃ group appears as a quartet (δ ≈ -60 to -65 ppm) due to coupling with adjacent protons .

- Resolution : Use high-field instruments (≥400 MHz) and deuterated DMSO or CDCl₃ to enhance signal separation .

Advanced: How can density functional theory (DFT) optimize reaction pathways for trifluoromethylation?

Answer:

DFT studies (e.g., B3LYP/6-31G*) predict transition states and regioselectivity:

- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates in radical pathways.

- Solvent Modeling : Include solvent effects (e.g., PCM for DMF) to refine activation energies .

- Validation : Compare computed vs. experimental ¹³C NMR chemical shifts (MAE < 3 ppm) to verify accuracy .

Advanced: How can researchers address contradictions in reported regioselectivity during functionalization?

Answer:

Conflicting data often arise from solvent polarity or catalyst choice. Mitigation strategies:

- Control Experiments : Vary solvents (e.g., DMF vs. THF) to test hydrogen-bonding effects on nucleophilic attack .

- Kinetic vs. Thermodynamic Control : Monitor reaction time (e.g., early vs. late quenching) to isolate intermediates .

- Cross-Validation : Use LC-MS to detect minor products and X-ray crystallography to confirm regiochemistry .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Storage : Keep under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the methoxy group .

- Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal to degrade halogenated byproducts .

Advanced: How does the electronic structure influence its reactivity in cross-coupling reactions?

Answer:

- Hammett Parameters : The σₚ values for -OCH₃ (+0.12) and -CF₃ (+0.54) create an electron-deficient ring, favoring oxidative addition with Pd(0) catalysts .

- Steric Effects : The 2-CF₃ group hinders transmetallation; use bulky ligands (e.g., SPhos) to enhance selectivity .

- Computational Guidance : NBO analysis identifies charge distribution at reactive sites (e.g., C-3 for Suzuki coupling) .

Basic: What are the recommended analytical methods for purity assessment?

Answer:

- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm. Retention time ≈ 8–10 min .

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values (C₁₀H₇ClF₃NO) .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ = 266.0 m/z) confirms molecular identity .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Protection Schemes : Protect the methoxy group with TBSCl before trifluoromethylation to prevent demethylation .

- Catalyst Screening : Test Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination (yield ↑ 20% vs. Pd(OAc)₂) .

- Flow Chemistry : Continuous processing reduces intermediate degradation (residence time < 5 min) .

Advanced: How can researchers model its pharmacokinetic properties computationally?

Answer:

- LogP Prediction : Use Molinspiration (clogP ≈ 2.5) to assess lipid solubility .

- ADMET Modeling : SwissADME predicts moderate CYP3A4 inhibition (IC₅₀ ≈ 15 µM), requiring in vitro validation .

- Docking Studies : AutoDock Vina evaluates binding to targets (e.g., kinase domains) with RMSD < 2.0 Å .

Basic: What are its potential applications in medicinal chemistry?

Answer:

- Pharmacophore : The trifluoromethyl group enhances metabolic stability; the chloro substituent aids in π-stacking with aromatic residues .

- Targets : Explored as a kinase inhibitor scaffold (e.g., p38 MAPK) or antiviral agent (e.g., HCV NS5B) .

- Derivatization : Amidation at C-4 or alkylation at N-1 expands bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.